REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)=[O:5]>C(OCC)(=O)C.[Pd]>[NH2:14][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[CH2:3][N:2]([CH3:17])[CH3:1])[CH:12]=[CH:11][C:10]=1[CH3:13]
|
Name
|
N2,N2-dimethyl-N1-(4-methyl-3-nitrophenyl)glycinamide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with 50 psi of H2 gas overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Following purging with N2 the reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)NC(CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29 mmol | |
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 148.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |